S-Pentachlorobutadienyl-N-acetylcysteine

Description

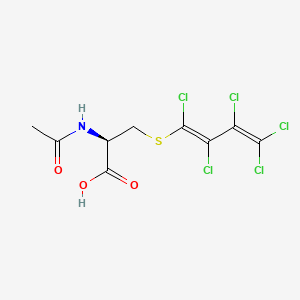

Structure

2D Structure

Properties

CAS No. |

89784-39-4 |

|---|---|

Molecular Formula |

C9H8Cl5NO3S |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[(1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C9H8Cl5NO3S/c1-3(16)15-4(9(17)18)2-19-8(14)6(11)5(10)7(12)13/h4H,2H2,1H3,(H,15,16)(H,17,18)/b8-6-/t4-/m0/s1 |

InChI Key |

HMFZXPFVUQXTHQ-ZPFUWANQSA-N |

SMILES |

CC(=O)NC(CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CS/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl)C(=O)O |

Synonyms |

HCBD-NAC hexachlorobutadiene-N-acetylcysteine N-acetyl-S-(1,2,3,4,4-pentachloro-1,3-butadienyl)cysteine N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)cysteine N-acetyl-S-(pentachlorobutadienyl)-1-cysteine N-acetyl-S-pentachloro-1,3-butadienylcysteine PCBAC PCBD-NAC S-pentachlorobutadienyl-N-acetylcysteine |

Origin of Product |

United States |

Elucidation of the Biochemical Formation Pathways of S Pentachlorobutadienyl N Acetylcysteine

Initial Glutathione (B108866) Conjugation of Chlorinated Butadiene Precursors

The initial and critical step in the bioactivation and detoxification of chlorinated butadienes like HCBD is its conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). nih.govacs.org This reaction transforms the lipophilic parent compound into a more water-soluble and readily transportable conjugate. mdpi.com

Glutathione S-Transferases (GSTs) are a superfamily of Phase II detoxification enzymes that catalyze the nucleophilic attack of the sulfur atom of glutathione on electrophilic substrates. mdpi.comresearchgate.netnih.gov This enzymatic action is crucial for neutralizing a wide array of toxic compounds, including environmental pollutants and carcinogens. nih.govresearchgate.net In the context of chlorinated butadiene metabolism, GSTs facilitate the conjugation of HCBD with glutathione. nih.govosti.gov

The reaction is significantly faster when catalyzed by GSTs compared to the non-enzymatic reaction. mdpi.com Studies have shown that both microsomal and cytosolic GSTs are involved, with microsomal GSTs in the liver demonstrating particularly high efficiency in catalyzing this conjugation. osti.gov While the liver is the primary site for this initial conjugation, very low rates of formation have also been observed in kidney subcellular fractions. osti.gov The GSTT1 enzyme, for instance, is known for its role in the conjugation of halogenated organic compounds. researchgate.net This enzymatic process is a key defense mechanism, converting reactive electrophiles into less reactive and more polar compounds for subsequent processing and elimination. mdpi.comresearchgate.net

Table 1: Key Enzymes in the Mercapturic Acid Pathway

| Enzyme | Function | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| Glutathione S-Transferases (GSTs) | Catalyzes the initial conjugation of the electrophilic compound with glutathione. | Hexachlorobutadiene (HCBD), Glutathione (GSH) | S-Pentachlorobutadienyl-glutathione | Cytosol, Microsomes |

| Gamma-Glutamyl Transpeptidase (γ-GT) | Hydrolyzes the gamma-glutamyl bond of the glutathione conjugate. | S-Pentachlorobutadienyl-glutathione | S-Pentachlorobutadienyl-cysteine-glycine, Glutamate (B1630785) | Cell Membrane (Periplasm in E. coli) |

| Dipeptidases | Cleave the peptide bond between cysteine and glycine (B1666218). | S-Pentachlorobutadienyl-cysteine-glycine | S-Pentachlorobutadienyl-cysteine, Glycine | Cytoplasm |

| Cysteine S-conjugate N-acetyltransferase | Catalyzes the final N-acetylation of the cysteine conjugate. | S-Pentachlorobutadienyl-cysteine, Acetyl-CoA | S-Pentachlorobutadienyl-N-acetylcysteine | Not specified |

The enzymatic conjugation of hexachlorobutadiene (HCBD) with glutathione (GSH) results in the formation of S-(1,2,3,4,4-pentachlorobutadienyl)glutathione (PCBG). nih.govacs.orgnih.gov Research has identified this as the initial metabolic product, which is then transported from the liver, primarily via the bile, for further processing. nih.govosti.gov The formation of PCBG is dependent on factors such as time, protein concentration, and glutathione availability. osti.gov

In studies using rat liver subcellular fractions, the formation of PCBG was catalyzed more efficiently by microsomal glutathione S-transferases than by cytosolic ones. osti.gov This initial glutathione adduct, PCBG, is considered a stable intermediate that is not inherently reactive but serves as the precursor for subsequent metabolites in the pathway. nih.gov It can be translocated intact to the kidney or processed by enzymes in the bile duct and small intestine. nih.gov

Sequential Processing of Glutathione Conjugates in the Mercapturic Acid Pathway

Following its formation in the liver and transport, the S-pentachlorobutadienyl-glutathione conjugate undergoes a series of hydrolytic reactions. tandfonline.comnih.gov This sequential processing is a hallmark of the mercapturic acid pathway, systematically breaking down the glutathione moiety to yield the cysteine conjugate. nih.govresearchgate.net

Gamma-glutamyl transpeptidase (γ-GT), an enzyme located on the outer surface of cell membranes, catalyzes the first step in the breakdown of the glutathione conjugate. nih.govresearchgate.netnih.gov It cleaves the γ-glutamyl bond, removing a glutamate residue from the S-pentachlorobutadienyl-glutathione adduct. nih.govyoutube.com This hydrolysis reaction yields the corresponding S-pentachlorobutadienyl-cysteinyl-glycine conjugate. tandfonline.comnih.gov This enzymatic step can occur in various tissues, including the kidney, bile duct, and small intestine, facilitating the ongoing metabolism of the conjugate as it moves through the body. nih.gov

The S-pentachlorobutadienyl-cysteinyl-glycine dipeptide, formed by the action of γ-GT, is then a substrate for various dipeptidases. nih.govresearchgate.net These enzymes hydrolyze the peptide bond between the cysteine and glycine residues, releasing a molecule of glycine. youtube.comnih.gov The product of this cleavage is the cysteine conjugate, S-pentachlorobutadienyl-L-cysteine (PCBC). nih.govresearchgate.net This step is essential for converting the intermediate into the direct precursor required for the final N-acetylation step of the mercapturic acid pathway. tandfonline.comnih.gov

N-Acetylation of Cysteine Conjugates to this compound

The final step in this biochemical pathway is the N-acetylation of the cysteine S-conjugate. tandfonline.comnih.gov The cysteine conjugate, S-pentachlorobutadienyl-L-cysteine, is acetylated by a cysteine S-conjugate N-acetyltransferase. researchgate.net This reaction involves the transfer of an acetyl group, typically from acetyl-CoA, to the amino group of the cysteine residue. nih.gov The resulting product is the final mercapturic acid, this compound. nih.govnih.gov This terminal metabolite is a water-soluble, excretable compound, marking the completion of this specific detoxification pathway. tandfonline.com The formation of this N-acetylated conjugate is a key indicator of exposure to the parent compound, HCBD. acs.org

Role of Cysteine S-Conjugate N-Acetyltransferases (NATs)

The formation of this compound represents the final step in the mercapturic acid pathway, a major route for the biotransformation of xenobiotic electrophiles. tandfonline.com This pathway begins with the conjugation of the parent compound, hexachlorobutadiene, with the endogenous tripeptide glutathione. tandfonline.comnih.gov Subsequent enzymatic cleavage of the glutamate and glycine residues from the glutathione conjugate by γ-glutamyltransferases and dipeptidases yields the corresponding cysteine S-conjugate, S-(pentachlorobutadienyl)-L-cysteine. tandfonline.comresearchgate.netnih.gov

The pivotal final step is the N-acetylation of this cysteine S-conjugate, a reaction catalyzed by the enzyme Cysteine S-conjugate N-acetyltransferase (NAT), specifically the NAT8 isoform (EC 2.3.1.80). tandfonline.comtaylorandfrancis.com This enzyme, located primarily in the microsomes of kidney cells, facilitates the transfer of an acetyl group from the cofactor acetyl-CoA to the amino group of the S-(pentachlorobutadienyl)-L-cysteine molecule. wikipedia.orgnih.gov

The resulting product is this compound, which is classified as a mercapturic acid. tandfonline.comtaylorandfrancis.com The addition of the acetyl group increases the polarity and hydrophilicity of the molecule, which is a critical modification that facilitates its efficient elimination from the body via urinary excretion. nih.gov While generally considered a detoxification step, the preceding intermediates in this pathway can be bioactivated to reactive species. taylorandfrancis.com

Investigation of Isomeric Forms and Stereospecificity in Conjugate Biosynthesis

The biosynthesis of metabolites related to this compound exhibits significant stereo- and regioselectivity, particularly after oxidative metabolism. The precursor, N-Acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine, can be oxidized by cytochrome P450 3A enzymes to form two distinct sulfoxide (B87167) diastereomers, (R)- and (S)-N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine sulfoxide. nih.govacs.orgacs.org These sulfoxide diastereomers are electrophilic and can undergo further conjugation with glutathione, a process governed by specific classes of glutathione S-transferases (GSTs) that dictate the structure of the final product. nih.govacs.org

Research findings indicate that different GST isoenzymes display distinct specificities:

μ-Glutathione S-transferases catalyze the conjugation of both the R- and S-diastereomers to form the corresponding 1,4-disubstituted compounds. nih.govacs.org

α-Glutathione S-transferases exclusively catalyze the formation of the 1,2-disubstituted conjugation product. nih.govacs.org

This enzymatic specificity also varies between tissues. In incubations using rat liver cytosol, a glutathione conjugate was formed from the (R)-sulfoxide diastereomer. nih.govacs.orgacs.org Conversely, in rat kidney cytosol, only the S-diastereomer of N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine sulfoxide was observed to be transformed into a glutathione conjugate, with no such transformation seen for the R-diastereomer. nih.govacs.orgacs.org These findings highlight a high degree of regio- and stereospecificity in the downstream metabolism of this compound precursors, which is dependent on both the enzyme class and the tissue environment. nih.govacs.org

Table 1: Stereospecificity in the Glutathione Conjugation of N-Acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine Sulfoxide Diastereomers

| Enzyme/Tissue | Substrate Diastereomer | Product Type/Observation | Reference |

|---|---|---|---|

| μ-Glutathione S-Transferases | R- and S-Diastereomers | Forms 1,4-disubstituted glutathione conjugates. | nih.gov, acs.org |

| α-Glutathione S-Transferases | Not specified, acts on sulfoxide | Exclusively forms 1,2-disubstituted glutathione conjugate. | nih.gov, acs.org |

| Rat Liver Cytosol | (R)-Sulfoxide Diastereomer | Forms (R)-N-acetyl-S-(4-glutathion-S-yl-1,2,3,4-tetrachlorobutadienyl)-L-cysteine sulfoxide. | nih.gov, acs.org, acs.org |

| Rat Kidney Cytosol | (S)-Sulfoxide Diastereomer | Forms (S)-N-acetyl-S-(2-glutathion-S-yl-1,3,4,4-tetrachlorobutadienyl)-L-cysteine sulfoxide. | nih.gov, acs.org, acs.org |

| (R)-Sulfoxide Diastereomer | Transformation to glutathione conjugates was not observed. | nih.gov, acs.org, acs.org |

Contribution of Specific Tissues and Cellular Compartments to Conjugate Formation

The formation of this compound is a distributed process that relies on the coordinated metabolic activities of multiple organs, primarily the liver and kidneys. researchgate.netuzh.ch

Liver: The metabolic journey begins in the liver. Here, the parent compound, hexachlorobutadiene (HCBD), undergoes a crucial Phase II conjugation reaction with glutathione, catalyzed by hepatic glutathione S-transferases (GSTs). researchgate.net This initial step produces S-(pentachlorobutadienyl)glutathione (PCBG). researchgate.net This conjugate is then actively transported from the hepatocytes into the bile for excretion. researchgate.net

Intestine: Following biliary excretion, the PCBG conjugate enters the gastrointestinal tract. Studies have shown that it is then reabsorbed from the intestine into the portal blood. nih.gov In vivo experiments in rats demonstrated that when PCBG was introduced into the intestine, both PCBG and its metabolite, S-(pentachlorobutadienyl)-L-cysteine (PCBC), were detected in portal blood, confirming intestinal absorption and metabolism. nih.gov Research using Caco-2 cells, a model for the human intestinal epithelium, showed that these cells can actively transport PCBG and metabolize it to PCBC. nih.gov

Kidney: After intestinal absorption, the conjugates are transported via the bloodstream to the kidneys, which are the primary site for the final metabolic steps. researchgate.net The kidney exhibits high concentrations of the enzymes required for processing. taylorandfrancis.comnih.gov On the brush-border membrane of the renal proximal tubule cells, enzymes γ-glutamyltransferase (GGT) and dipeptidases sequentially cleave the glutamate and glycine residues from the glutathione conjugate to form S-(pentachlorobutadienyl)-L-cysteine (PCBC). researchgate.netuzh.ch This cysteine conjugate is then transported into the renal cells. taylorandfrancis.com The final N-acetylation step occurs within the kidney cell microsomes, where cysteine S-conjugate N-acetyltransferase catalyzes the formation of this compound, the terminal mercapturic acid, which is then excreted in the urine. nih.govnih.gov

Table 2: Tissue and Cellular Contributions to this compound Formation

| Tissue | Cellular Compartment | Key Enzyme(s) / Process | Metabolite Transformation | Reference |

|---|---|---|---|---|

| Liver | Cytosol | Glutathione S-Transferases (GSTs) | Hexachlorobutadiene → S-(pentachlorobutadienyl)glutathione (PCBG) | researchgate.net |

| Bile/Intestine | Lumen / Epithelial Cells | Transport and reabsorption; γ-Glutamyltransferase, Dipeptidases | Biliary excretion of PCBG, followed by intestinal reabsorption and partial metabolism to PCBC. | researchgate.net, nih.gov |

| Kidney | Proximal Tubule Brush-Border Membrane | γ-Glutamyltransferase (GGT), Dipeptidases | PCBG → S-(pentachlorobutadienyl)-L-cysteine (PCBC) | uzh.ch, researchgate.net |

| Proximal Tubule Cell Microsomes | Cysteine S-conjugate N-acetyltransferase (NAT8) | PCBC → this compound | taylorandfrancis.com, nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of S Pentachlorobutadienyl N Acetylcysteine

Sample Preparation and Enrichment Strategies from Biological Matrices

The initial and most critical stage in the analysis of S-Pentachlorobutadienyl-N-acetylcysteine from biological samples is sample preparation. The primary objectives are to isolate the target analyte from a complex matrix containing numerous interfering substances like proteins, salts, and other metabolites, and to concentrate it to a level suitable for detection. umn.edu

The analysis of mercapturic acids like this compound from biological fluids, most commonly urine, necessitates an effective extraction step to handle the complex matrix. umn.edu Several techniques are employed, with varying degrees of rigor and efficiency.

Solid-Phase Extraction (SPE): This is widely regarded as one of the most effective and commonly used techniques for extracting mercapturic acids from urine and plasma. umn.edu SPE utilizes a solid sorbent material packed into a cartridge to adsorb the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For polar compounds like mercapturic acids, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms (e.g., mixed-mode anion exchange, MAX) are particularly effective. nih.gov This approach allows for efficient desalting and enrichment of the mercapturic acid fraction. nih.gov Acidifying the sample can neutralize the carboxylate group of the mercapturic acid, improving its retention on certain sorbents. nih.gov

Protein Precipitation: For plasma samples, a simpler but less clean method involves protein precipitation. umn.edu A precipitating agent, such as acetonitrile (B52724) or trichloroacetic acid, is added to the sample to denature and remove the bulk of proteins, which can interfere with subsequent analysis. umn.edunih.gov While fast and straightforward, this method may result in a "dirtier" extract with more matrix effects compared to SPE. umn.edu

Dilute-and-Shoot: In some targeted analyses where high sensitivity is not the primary concern, a "dilute-and-shoot" approach may be used. This involves simply diluting the biological sample (e.g., urine) with the mobile phase and injecting it directly into the analytical system. umn.edu This method is fast but prone to significant matrix interference and can lead to contamination of the analytical column and mass spectrometer.

After loading the biological sample onto the conditioned SPE cartridge, a series of washing steps are performed with different solvents to selectively remove interfering compounds. For instance, a wash with a weak organic solvent might remove highly polar, unbound impurities, while the mercapturic acid remains bound to the sorbent. The final elution step uses a strong organic solvent, often modified with an acid or base, to desorb the purified this compound. The eluate is typically evaporated to dryness and then reconstituted in a small volume of the initial mobile phase, achieving pre-concentration factors that significantly enhance detection limits. nih.gov

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, designed to separate this compound from other co-extracted compounds before it reaches the detector. The choice between liquid and gas chromatography depends on the analyte's properties and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration (RP-HPLC), is the most popular and powerful technique for the analysis of mercapturic acids. umn.edunih.gov Its suitability stems from its ability to handle polar, non-volatile, and thermally labile compounds like this compound directly in their native form.

Modern applications frequently utilize Ultra-High-Performance Liquid Chromatography (UHPLC), which employs columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. umn.edu

Typical HPLC Parameters for Mercapturic Acid Analysis:

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C18 columns are the most common choice, providing excellent retention and separation for mercapturic acids. nih.govinsights.bioinsights.bioijper.org |

| Mobile Phase | A gradient elution is typically used, starting with a high percentage of aqueous solvent and increasing the proportion of an organic solvent like acetonitrile or methanol (B129727). nih.govijper.org |

| Mobile Phase Additives | To improve peak shape and ionization efficiency for mass spectrometry, additives such as ammonium (B1175870) acetate (B1210297) or formic acid are commonly included in the aqueous phase. nih.gov Trifluoroacetic acid (TFA) may also be used. insights.bioinsights.bio |

| Flow Rate | Typical analytical flow rates range from 0.2 to 1.0 mL/min. insights.bioijper.org Nano-flow HPLC systems can be used for enhanced sensitivity. nih.gov |

| Detection | HPLC is most powerfully coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection. nih.gov |

Gas Chromatography (GC) is another high-resolution separation technique, but its application to polar and non-volatile compounds like this compound is limited without chemical modification. nih.gov The presence of polar functional groups (carboxyl and amide) makes the molecule unsuitable for direct GC analysis. Therefore, a crucial prerequisite is derivatization. researchgate.netsemanticscholar.org

Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.netsemanticscholar.org This process can also enhance detection sensitivity. For this compound, a two-step derivatization is often required:

Esterification: The carboxylic acid group is converted into an ester, for example, by reacting with an alcohol like 2-propanol. nih.gov

Acylation: The amine and/or hydroxyl groups are acylated. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are used to create stable, volatile derivatives. nih.gov

Typical GC Parameters for Derivatized Mercapturic Acids:

| Parameter | Description |

|---|---|

| Derivatization Reagents | Esterification agents (e.g., 2-propanol) and acylation agents (e.g., pentafluoropropionic anhydride, BSTFA for silylation). nih.govresearchgate.net |

| Stationary Phase (Column) | A non-polar or semi-polar capillary column, such as one coated with a polysiloxane phase (e.g., DB-5ms), is typically used. |

| Carrier Gas | Helium or hydrogen. |

| Injection Mode | Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column. |

| Detection | Mass spectrometry (GC-MS) is the standard detector, providing both high sensitivity and structural information. nih.gov |

Spectrometric Detection and Structural Elucidation

Following chromatographic separation, spectrometric techniques are employed for the unambiguous identification, quantification, and structural confirmation of this compound.

Mass spectrometry (MS), especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is the definitive technique for this purpose due to its exceptional sensitivity and specificity. nih.govnih.gov

Ionization Techniques: For LC-MS analysis of mercapturic acids, electrospray ionization (ESI) is the preferred method. Analyses are typically conducted in the negative ion mode ([M-H]⁻), as the carboxylic acid group is easily deprotonated. umn.edu Positive ion mode ([M+H]⁺) can also be used. nih.gov For GC-MS, Electron Ionization (EI) or Chemical Ionization (CI) are standard.

Tandem Mass Spectrometry (MS/MS): To enhance specificity, tandem mass spectrometry (MS/MS) is universally applied. In this technique, the precursor ion (the [M-H]⁻ ion of this compound) is selected, fragmented, and the resulting product ions are detected. This provides a highly specific fragmentation pattern that serves as a structural fingerprint.

Constant Neutral Loss (CNL) Scanning: Mercapturic acids are well-known to exhibit a characteristic fragmentation pathway in negative ion mode MS/MS, involving the loss of the N-acetylcysteine portion as a neutral molecule with a mass of 129 Da. nih.gov A CNL scan for 129 Da can be used as a powerful screening tool to selectively detect potential mercapturic acid metabolites in a complex sample. nih.gov

Multiple Reaction Monitoring (MRM): For quantification, MRM is the gold standard. This method involves monitoring a specific transition from a precursor ion to a product ion (e.g., for this compound, m/z of [M-H]⁻ → m/z of a specific fragment). This approach provides excellent sensitivity and selectivity, minimizing interferences from the matrix. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high-resolution mass measurements. acs.org This allows for the determination of the elemental composition of the analyte and its fragments, greatly increasing confidence in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is ideal for detection and quantification in biological samples, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for the de novo structural elucidation of the pure, synthesized compound. mdpi.com Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous confirmation of the structure of this compound reference standards. mdpi.comresearchgate.net

Mass Spectrometry (MS) Approaches

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis.

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the structural elucidation and quantification of this compound. nih.gov In an MS/MS experiment, the precursor ion corresponding to PCBD-NAC is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. youtube.com This process provides a characteristic fragmentation pattern, or "fingerprint," of the molecule, which is invaluable for its unambiguous identification, especially in complex biological matrices like urine.

The fragmentation of the protonated molecule of PCBD-NAC typically involves the cleavage of specific bonds within the molecule. Common fragmentation pathways include the loss of the N-acetylcysteine moiety or parts of it, as well as fragmentation of the pentachlorobutadienyl group. The specific fragment ions observed are dependent on the collision energy and the type of mass spectrometer used.

One of the significant advantages of MS/MS is the ability to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis. nih.gov In this mode, the mass spectrometer is set to monitor specific transitions from the precursor ion to one or more fragment ions. This targeted approach significantly enhances the signal-to-noise ratio, leading to very low limits of detection and high selectivity for PCBD-NAC.

A study on the quantitative analysis of N-acetylcysteine derivatives in human urine utilized tandem mass spectrometry to achieve high selectivity and low detection limits. nih.gov The fragmentation patterns obtained through CID were crucial for confirming the identity of the analytes. nih.gov

Table 1: Illustrative Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |

| [M+H]⁺ | Varies | Loss of water (H₂O) |

| [M+H]⁺ | Varies | Loss of the acetyl group (CH₃CO) |

| [M+H]⁺ | Varies | Cleavage of the thioether bond |

| [M+H]⁺ | Varies | Loss of chlorine atoms (Cl) |

Note: The exact m/z values will depend on the specific isotopic composition of the molecule.

High-Resolution Mass Spectrometry for Accurate Mass Determination.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its metabolites. Unlike nominal mass measurements provided by standard mass spectrometers, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobars). This capability is particularly important in complex sample analysis where interferences are common.

The high mass accuracy of HRMS, typically in the low parts-per-million (ppm) range, significantly increases the confidence in the identification of PCBD-NAC. By comparing the experimentally measured accurate mass with the theoretical exact mass calculated from the elemental formula (C₉H₈Cl₅NO₃S), a very specific identification can be made. This is a powerful tool for distinguishing PCBD-NAC from other potential compounds in a biological sample.

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, are often used for this purpose. When coupled with liquid chromatography, LC-HRMS enables the separation and accurate mass measurement of PCBD-NAC and its related compounds in a single analysis. This approach is invaluable for both qualitative and quantitative studies, providing a high degree of certainty in the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural confirmation of this compound. While mass spectrometry provides information about the molecular weight and fragmentation pattern, NMR provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are instrumental in elucidating the precise arrangement of atoms and the connectivity within the molecule.

In the ¹H NMR spectrum of PCBD-NAC, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a wealth of structural information. For instance, the protons of the N-acetyl group, the cysteine backbone, and the butadienyl chain will resonate at characteristic chemical shifts. The coupling between adjacent protons (spin-spin coupling) results in the splitting of signals, which helps to establish the connectivity of different parts of the molecule. researchgate.net

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the PCBD-NAC structure will give a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its chemical environment (e.g., sp², sp³, attached to electronegative atoms).

For newly synthesized batches of PCBD-NAC or for the unequivocal identification of a metabolite, NMR spectroscopy is the gold standard for structural verification. The combination of MS and NMR data provides a comprehensive and unambiguous characterization of the compound. For example, the synthesis of a related ochratoxin-N-acetyl-L-cysteine metabolite was confirmed using NMR spectroscopy. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | ~8.0-8.5 | Doublet |

| α-CH | ~4.5-5.0 | Multiplet |

| β-CH₂ | ~3.0-3.5 | Multiplet |

| Acetyl-CH₃ | ~2.0 | Singlet |

| Butadienyl-H | Varies | Singlet/Multiplet |

Note: Predicted values can vary based on the solvent and other experimental conditions.

Method Validation and Performance Characteristics (Sensitivity, Selectivity, Accuracy, Precision).

The validation of analytical methods for the quantification of this compound is crucial to ensure the reliability and reproducibility of the results. ijper.org Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. The key performance characteristics that are evaluated include sensitivity, selectivity, accuracy, and precision. core.ac.uk

Sensitivity is a measure of the method's ability to detect small amounts of the analyte. It is often expressed as the limit of detection (LOD), which is the lowest concentration of PCBD-NAC that can be reliably distinguished from background noise, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For instance, a study on the determination of N-acetylcysteine in human plasma by LC-MS/MS reported an LOQ of 50 ng/ml. nih.gov

Selectivity refers to the ability of the method to measure the analyte of interest (PCBD-NAC) without interference from other components in the sample matrix, such as other metabolites or endogenous compounds. Chromatographic separation, combined with the specificity of mass spectrometric detection (especially with MS/MS), provides high selectivity. nih.gov

Accuracy is the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of PCBD-NAC (spiked samples) and is often expressed as the percent recovery. ajpp.in An accurate method will provide results that are close to the actual amount of the analyte present.

Precision describes the closeness of repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses the variation within a single day, and inter-day precision (intermediate precision), which measures the variation between different days. A precise method will yield consistent results over time. nih.gov

The validation of these parameters is essential for the application of the analytical method in research and clinical settings, ensuring that the data generated on PCBD-NAC levels are both accurate and reliable.

Table 3: Typical Method Validation Parameters for PCBD-NAC Analysis

| Parameter | Typical Acceptance Criteria |

| Sensitivity | |

| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

| Accuracy | Recovery typically within 85-115% |

| Precision | Relative Standard Deviation (RSD) < 15% |

S Pentachlorobutadienyl N Acetylcysteine As a Biomonitoring Target for Xenobiotic Exposure

General Principles of Mercapturic Acids as Biomarkers of Exposure

Mercapturic acids, or N-acetyl-L-cysteine S-conjugates (MAs), are the final metabolites of a major detoxification pathway for a wide range of electrophilic xenobiotics and their reactive intermediates. tandfonline.comnih.govnih.gov Their formation and subsequent excretion in urine make them valuable biomarkers for assessing human exposure to various environmental and industrial chemicals. nih.govnih.gov The presence of a specific mercapturic acid, such as S-Pentachlorobutadienyl-N-acetylcysteine, in urine provides a definitive indication of exposure to its parent compound, in this case, hexachlorobutadiene (HCBD). nih.gov

The formation of mercapturic acids is a multi-step enzymatic process known as the mercapturic acid pathway: tandfonline.comwikipedia.org

Glutathione (B108866) Conjugation: The process begins in the liver, where an electrophilic compound or its metabolite is conjugated with the tripeptide glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes called glutathione S-transferases (GSTs). wikipedia.orgtaylorandfrancis.com For HCBD, this initial conjugation is a critical first step in its metabolism. nih.gov

Enzymatic Cleavage: The resulting glutathione S-conjugate is then sequentially hydrolyzed. First, a γ-glutamyltransferase removes the glutamate (B1630785) residue. Following this, a dipeptidase cleaves the glycine (B1666218) residue, leaving a cysteine S-conjugate. tandfonline.comnih.gov

N-Acetylation: In the final step, which primarily occurs in the kidney, the cysteine S-conjugate undergoes N-acetylation, catalyzed by cysteine S-conjugate N-acetyltransferase, to form the mercapturic acid. tandfonline.com

Excretion: As water-soluble compounds, mercapturic acids are efficiently eliminated from the body via the kidneys and excreted in the urine. tandfonline.comwikipedia.org

Because this pathway represents the detoxification of reactive, electrophilic species, the measurement of mercapturic acids is considered a biomarker of a toxicologically relevant internal dose. nih.govtandfonline.com The amount excreted can be correlated with the absorbed dose of the parent chemical, providing a biological measure of exposure. nih.gov

Table 1: The Mercapturic Acid Pathway

| Step | Process | Key Enzyme(s) | Location | Resulting Metabolite |

| 1 | Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Primarily Liver | Glutathione S-conjugate |

| 2 | Gamma-Glutamate Removal | γ-Glutamyltransferase | Multiple tissues | Cysteinylglycine S-conjugate |

| 3 | Glycine Removal | Dipeptidases | Multiple tissues | Cysteine S-conjugate |

| 4 | Acetylation | Cysteine S-conjugate N-acetyltransferase | Primarily Kidney | Mercapturic Acid (N-acetyl-cysteine S-conjugate) |

Analytical Strategies for Biomonitoring this compound

The accurate and sensitive quantification of this compound in biological matrices, primarily urine, is essential for its use in biomonitoring. The analytical strategy of choice for mercapturic acids is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. unimi.itmdpi.com

A typical analytical workflow involves several key stages:

Sample Preparation: Urine samples are often prepared using a simple "dilute-and-shoot" method, where the sample is diluted, fortified with a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte), and then filtered before injection into the LC-MS/MS system. unimi.it For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) may be employed to clean up the sample and concentrate the analyte.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate this compound from other urinary components. ijper.orgcore.ac.uk A C18 column is commonly used, with a mobile phase consisting of a gradient mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). ijper.orgmdpi.com

Detection and Quantification: Tandem mass spectrometry (MS/MS) provides highly specific detection. The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode and uses multiple reaction monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting specific product ion is monitored for quantification, which significantly enhances the signal-to-noise ratio and confirms the analyte's identity. unimi.it

The validation of such methods is critical and involves assessing parameters like linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects to ensure the data are reliable for human exposure assessment. unimi.it

Table 2: Example Performance of a Validated LC-MS/MS Method for Various Urinary Mercapturic Acids

| Parameter | 3-HPMA (from Acrolein) | AAMA (from Acrylamide) | SPMA (from Benzene) | DHBMA (from 1,3-Butadiene) |

| Limit of Quantification (LOQ) | 0.5 µg/L | 1.0 µg/L | 0.02 µg/L | 0.05 µg/L |

| Precision (RSD%) | < 10% | < 10% | < 10% | < 10% |

| Accuracy (% of theoretical) | 95 - 110% | 93 - 108% | 98 - 115% | 96 - 112% |

| Internal Standard Used | Yes (Isotope-labeled) | Yes (Isotope-labeled) | Yes (Isotope-labeled) | Yes (Isotope-labeled) |

Data are representative values based on published multi-analyte methods. unimi.it

Considerations for Sampling and Matrix Selection in Exposure Assessment Studies

For the biomonitoring of this compound, the selection of the biological matrix and the sampling strategy are crucial for the correct interpretation of the results.

Matrix Selection: Urine is the overwhelmingly preferred matrix for measuring mercapturic acids. nih.govresearchgate.net Its collection is non-invasive, which is a significant advantage for studies involving human subjects, especially in occupational settings. Furthermore, as the primary route of excretion for these metabolites, urine contains higher concentrations of mercapturic acids compared to blood, making detection easier. tandfonline.comnih.gov Blood analysis may be used for parent compounds or other types of biomarkers like protein adducts, which reflect longer-term exposure, whereas urinary mercapturates typically reflect more recent exposure. nih.gov

Sampling Strategy: The timing of urine sample collection is critical due to the relatively short biological half-lives of most mercapturic acids. nih.gov

Spot Samples: For occupational exposure assessment, end-of-shift spot samples are frequently collected. This timing aims to capture the peak excretion following exposure during the workday, providing a measure of that day's exposure. nih.gov

24-Hour Urine Collection: A 24-hour urine collection provides the most accurate measure of the total daily excretion of a metabolite. However, this method is cumbersome for participants and can have compliance issues, making it less practical for large-scale field studies.

Creatinine (B1669602) Correction: Urine volume and concentration can vary significantly depending on an individual's hydration status. To account for this variability in spot samples, metabolite concentrations are typically adjusted for urinary dilution by dividing the analyte concentration by the urinary creatinine concentration, with results expressed per gram of creatinine. mdpi.com

The choice of sampling strategy should align with the specific goals of the exposure assessment, considering the toxicokinetics of the parent compound (HCBD) and its mercapturic acid metabolite. nih.gov

Comparative Biochemical Investigations of S Pentachlorobutadienyl N Acetylcysteine Metabolism

Interspecies and Interindividual Variability in Conjugate Formation

The metabolic fate of haloalkene-derived cysteine S-conjugates, including the precursor to S-pentachlorobutadienyl-N-acetylcysteine, is significantly influenced by both interspecies and interindividual differences in enzyme activity. The formation of the final N-acetylated conjugate (mercapturic acid) is a critical step that often competes with a bioactivation pathway catalyzed by cysteine conjugate β-lyase. nih.gov

Key to this variability is the N-acetylation of the cysteine S-conjugate. Studies in rats have demonstrated marked differences in the efficiency of this enzymatic step among various haloalkene-derived conjugates. For instance, following administration of S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine (PCBC), only about 50% of the recovered dose was found in the urine as its mercapturic acid, this compound. nih.gov This contrasts sharply with S-(1,2-dichlorovinyl)-L-cysteine (1,2-DCVC), where the corresponding mercapturic acid accounted for 92% of the recovered dose, indicating a much less efficient N-acetylation for PCBC. nih.gov This balance between N-acetylation (a detoxification and excretion pathway) and other metabolic routes is a major determinant of the compound's ultimate biological effect.

Further contributing to this variability are species-specific expressions of metabolic enzymes. N-acetyltransferases (NATs), the enzymes responsible for this acetylation step, are known to exhibit significant species differences and genetic polymorphisms. nih.gov The absence or low activity of certain NAT isozymes in some species can dramatically alter the metabolic profile of a xenobiotic. nih.gov Additionally, the initial conjugation with glutathione (B108866), catalyzed by Glutathione S-transferases (GSTs), also varies between species. For example, the metabolism of 1,3-butadiene (B125203) shows that mouse hepatic microsomes produce metabolites at a significantly higher rate than rat hepatic microsomes, highlighting species-dependent differences at the very beginning of the metabolic pathway. nih.gov Sex-dependent differences have also been observed, with male rats showing higher susceptibility to the nephrotoxicity of some cysteine S-conjugates, pointing to intra-species variability. nih.gov

Table 1: Comparative Urinary Recovery of Mercapturic Acids from Cysteine S-Conjugates in Rats

| Administered Cysteine S-Conjugate | Corresponding Mercapturic Acid Recovered in Urine (% of recovered dose) | Reference |

|---|---|---|

| S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine (PCBC) | 50% | nih.gov |

| S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) | 23% | nih.gov |

| S-(1,2-dichlorovinyl)-L-cysteine (1,2-DCVC) | 92% | nih.gov |

| S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC) | 77% | nih.gov |

Mechanistic Comparisons with Other Halogenated Alkene and Alkane Conjugates

The metabolic pathway leading to this compound is a specific example of a general mechanism for many halogenated alkenes. This pathway is characterized by a sequence of enzymatic reactions that can lead to either detoxification or bioactivation. nih.gov

Glutathione Conjugation: The parent haloalkene (e.g., hexachlorobutadiene) is first conjugated with glutathione in the liver. nih.gov

Processing to Cysteine Conjugate: The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to form the corresponding cysteine S-conjugate (e.g., PCBC). nih.gov

Metabolic Branch Point: At this stage, the cysteine S-conjugate faces two primary competing fates:

N-Acetylation (Detoxification): The cysteine conjugate can be N-acetylated by N-acetyltransferases to form the mercapturic acid (e.g., this compound). nih.gov This derivative is generally more water-soluble and readily excreted in the urine. nih.gov

β-Lyase Cleavage (Bioactivation): Alternatively, the cysteine conjugate can be a substrate for the enzyme cysteine conjugate β-lyase, which is present in both the cytosol and mitochondria of kidney cells. nih.gov This enzyme cleaves the C-S bond, producing ammonia, pyruvate, and a reactive thiol intermediate. nih.govnih.gov In the case of chlorinated compounds, this reactive thiol can cause significant cellular damage, including covalent binding to proteins and DNA, and inhibition of mitochondrial respiration. nih.govnih.gov

The critical difference between S-pentachlorobutadienyl-L-cysteine and other conjugates like DCVC lies in the efficiency of this metabolic branching. The relatively low conversion of PCBC to its mercapturic acid (50%) compared to DCVC (92%) suggests that a larger proportion of the PCBC metabolite remains available for the bioactivating β-lyase pathway. nih.gov This inefficient N-acetylation is a key factor in the pronounced nephrotoxicity associated with hexachlorobutadiene and its metabolites. nih.gov

Influence of Enzyme Polymorphisms on Metabolic Pathways

Genetic polymorphisms—variations in the DNA sequence of genes—in key metabolic enzymes can lead to significant interindividual differences in the metabolism of xenobiotics, including the precursors to this compound. Two enzyme superfamilies are particularly critical: Glutathione S-Transferases (GSTs) and N-Acetyltransferases (NATs). nih.govnih.gov

Glutathione S-Transferases (GSTs): These enzymes catalyze the initial, crucial step of conjugating the parent haloalkene with glutathione. nih.gov Several classes of GSTs exist (e.g., GSTM, GSTT, GSTP), and many are polymorphic. frontiersin.org The GSTM1 and GSTT1 genes, for example, have well-documented "null" polymorphisms (GSTM10 and GSTT10), where individuals inherit two deleted alleles and thus produce no functional enzyme. nih.gov Such individuals may have an impaired ability to detoxify a range of electrophilic compounds. nih.gov For a substance like hexachlorobutadiene, a GSTM1-null or GSTT1-null individual might exhibit altered metabolism, potentially leading to increased sensitivity or the shunting of the parent compound down alternative, potentially more toxic, metabolic pathways.

N-Acetyltransferases (NATs): These enzymes are responsible for the final N-acetylation step that converts the cysteine S-conjugate into its mercapturic acid for excretion. nih.gov The NAT2 gene is highly polymorphic, leading to distinct phenotypes known as "slow acetylators" and "fast acetylators". nih.gov Slow acetylators have significantly reduced NAT2 enzyme activity. In the context of PCBC metabolism, an individual with a slow acetylator phenotype would be less efficient at converting PCBC into this compound. This would increase the circulating half-life of the PCBC cysteine conjugate, making it more available as a substrate for the toxifying β-lyase pathway in the kidney. nih.gov

Table 2: Key Enzymes and Potential Impact of Polymorphisms on Metabolism

| Enzyme Family | Gene Example | Polymorphism Type | Potential Influence on this compound Pathway | Reference |

|---|---|---|---|---|

| Glutathione S-Transferases | GSTM1, GSTT1 | Null genotypes (gene deletion) | Reduced initial glutathione conjugation of parent compound, potentially altering toxicity profile. | nih.govmdpi.com |

| N-Acetyltransferases | NAT2 | Slow/Fast Acetylator Status | "Slow acetylators" would have reduced formation of the final mercapturic acid, increasing availability of the toxic cysteine conjugate precursor. | nih.gov |

Stereochemical Implications in the Metabolism of Chlorinated Butadienes and Related Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in drug and xenobiotic metabolism because enzymes themselves are chiral structures. nih.gov The interaction between an enzyme and its substrate is often highly stereospecific, meaning that different stereoisomers (enantiomers or diastereomers) of the same compound can have vastly different metabolic fates. nih.gov

This principle is highly relevant to the metabolism of chlorinated butadienes. The parent compound and its various metabolites, including this compound, possess chiral centers. Research on the simpler, related compound 1,3-butadiene demonstrates the importance of stereochemistry. The metabolism of 1,3-butadiene to its epoxide metabolites is stereoselective, and the resulting (R)- and (S)-enantiomers are metabolized at different rates and exhibit different cytotoxicities. nih.gov For example, in mouse microsomes, more of the diepoxide metabolite was formed from (S)-butadiene monoxide than from the (R)-isomer. nih.gov

Furthermore, the N-acetylcysteine portion of the molecule is itself chiral, being derived from the naturally occurring L-cysteine. Studies using different stereoisomers of N-acetylcysteine have shown that biological systems handle them differently. The L-isomer of N-acetylcysteine effectively increases glutathione levels in the liver, whereas the unnatural D-isomer does not and is largely excreted unchanged. nih.gov

Therefore, the metabolism of this compound is subject to stereochemical influences at multiple points:

The initial enzymatic conjugation of the pentachlorobutadienyl moiety can be stereoselective.

The subsequent processing enzymes (β-lyase, N-acetyltransferase) can exhibit stereopreference for different isomers of the cysteine S-conjugate.

Emerging Research Avenues and Methodological Advancements in S Pentachlorobutadienyl N Acetylcysteine Studies

Application of In Silico and In Vitro Models for Pathway Prediction and Validation

Predicting the metabolic fate of xenobiotics like S-Pentachlorobutadienyl-N-acetylcysteine is a critical first step in understanding their biological activity. In silico models, which utilize computational power and machine learning algorithms, are becoming instrumental in this area. These models can analyze the chemical structure of a compound to predict its potential for biodegradation and the pathways it might follow. For instance, machine learning approaches have been developed to correlate specific chemical structures (chemotopes) of organic compounds with the global capacity of microorganisms to metabolize them, predicting their environmental fate with high accuracy. nih.gov Such predictive tools offer an early assessment of whether a metabolite might be biodegradable or recalcitrant. cncb.ac.cn

These computational predictions require experimental validation, which is where in vitro models become indispensable. These laboratory-based systems allow for the controlled study of specific metabolic steps. A key in vitro model for studying cysteine S-conjugates involves the use of isolated mitochondria. Research on the closely related compound S-pentachlorobutadienyl-L-cysteine (PCBC) in isolated rat kidney cortex mitochondria has provided a framework for this validation. nih.gov In these studies, exposure of respiring mitochondria to PCBC led to a dose-dependent impairment of mitochondrial function, including the inhibition of state 3 respiration with succinate (B1194679) as a substrate. nih.gov This indicates a direct effect on the activity of succinate dehydrogenase. nih.gov Furthermore, these in vitro experiments demonstrated that the compound could induce a collapse of the mitochondrial membrane potential. nih.gov Such models are vital for confirming the metabolic pathways suggested by in silico analysis and for pinpointing the specific subcellular mechanisms and enzymatic activities involved in the biotransformation of this compound.

Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound and related mercapturates in biological matrices are paramount for metabolic studies. Research has progressively moved towards more sophisticated analytical technologies that offer superior sensitivity and specificity.

Early methods for detecting related mercapturic acids, such as S-benzyl-N-acetylcysteine, utilized capillary gas chromatography (GC) following extraction and derivatization to its methyl ester. nih.gov While effective, this technique could identify the metabolite in the urine of individuals exposed to toluene (B28343) at concentrations ranging from 0.11 to 47.13 mg/l. nih.gov

More recent advancements have centered on liquid chromatography (LC) coupled with various detection methods. High-performance liquid chromatography (HPLC) combined with electrochemical detection has been successfully used to identify and confirm the presence of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine, a metabolite of benzene, in rat urine. nih.gov The highest level of sensitivity and specificity is currently achieved with liquid chromatography-mass spectrometry (LC-MS). This technique was employed to develop a validated method for the simultaneous quantification of N-acetylcysteine (NAC) and its amide derivative (NACA), demonstrating high precision, accuracy, and linearity. nih.gov Flow injection analysis (FIA) coupled with spectrophotometric detection represents another novel approach, offering rapid and automated analysis of N-acetylcysteine derivatives by measuring the reduction of chromophoric copper(II)-ligand complexes. mdpi.com

These modern technologies are essential for detecting the typically low concentrations of metabolites like this compound found in biological samples, enabling more precise pharmacokinetic and biotransformation profiling.

| Analytical Technique | Target Analyte (Example) | Principle | Reported Sensitivity/Range | Reference |

| Capillary Gas Chromatography (GC) | S-benzyl-N-acetylcysteine | Separation of volatile compounds after derivatization, detection by mass spectrometry (MS). | 0.05-3.0 mg/l (linearity) | nih.gov |

| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine | Separation based on polarity, detection via electrochemical properties of the analyte. | Not specified, but sufficient for detection in urine after exposure. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | N-acetylcysteine (NAC) & N-acetylcysteine amide (NACA) | High-resolution separation by LC followed by highly specific mass-based detection. | High specificity, linearity, accuracy, and precision demonstrated. | nih.gov |

| Flow Injection Analysis (FIA) with Spectrophotometry | N-acetyl-l-cysteine ethyl ester (NACET) | Analyte reduces a Cu(II)-ligand complex to a chromophoric Cu(I) complex, measured by absorbance. | Adequate sensitivity with various ligands (NCN, BCA, BCS). | mdpi.com |

Integration with Metabolomics and Proteomics Approaches for Comprehensive Biotransformation Profiling

To achieve a holistic understanding of the biochemical impact of this compound, researchers are moving beyond single-metabolite analysis and integrating systems-level "omics" approaches. Metabolomics and proteomics provide a comprehensive snapshot of the global changes in small molecules and proteins within a biological system following exposure.

Metabolomics, the large-scale study of metabolites, can reveal broad disruptions in metabolic networks. For example, studies on N-acetylcysteine (NAC) have demonstrated its profound impact on cellular metabolism. Quantitative metabolome analysis of peripheral blood lymphocytes from patients treated with NAC revealed significant changes in 27 different metabolic pathways, with the most prominent effects observed in the pentose (B10789219) phosphate (B84403) pathway, nucleotide metabolism, and cysteine metabolism. nih.gov Such studies identified the amino acid kynurenine (B1673888) as having the greatest specificity for distinguishing the metabolomes of treated versus control cells, showcasing the power of metabolomics to identify novel biomarkers and affected pathways. nih.gov

Integrating these findings with proteomics, which analyzes the entire protein complement, allows for a more complete biotransformation profile. Proteomics can identify the specific enzymes and transport proteins whose expression levels change in response to the metabolite, directly linking the observed metabolic shifts to underlying protein-level regulation. Studies on combined metabolic activators that include NAC have utilized proteomics to show effects on immune response pathways. researchgate.net Furthermore, related research on other persistent organic pollutants (POPs) has employed metatranscriptomics—the study of gene expression from a community of organisms—to reveal that POPs can alter the metabolic and transcriptional responses of gut microbiota, affecting pathways like fatty acid biosynthesis and vitamin B6 metabolism. nih.gov

By combining metabolomics and proteomics, researchers can connect the dots from the initial biotransformation of this compound to the downstream functional consequences on cellular pathways and protein expression, providing a truly comprehensive profile of its biochemical fate.

Future Directions in Understanding the Biochemical Fate of Persistent Organic Pollutant Metabolites

The study of persistent organic pollutant (POP) metabolites like this compound is entering a new phase focused on understanding their complete journey through biological and ecological systems. The sheer number of new chemicals produced annually far outpaces our ability to experimentally determine their environmental and biological fate, making predictive science a key future direction. nih.gov

A major frontier is the role of microbial metabolism. Microorganisms are critical players in determining the environmental persistence of organic compounds. nih.govcncb.ac.cn The incredible diversity of microbes allows them to process a far wider range of xenobiotics than multicellular organisms, including highly persistent organochloride compounds. wikipedia.org Future research will likely focus heavily on the gut microbiome's role in the biotransformation of ingested POPs and their metabolites. Investigating how compounds like this compound interact with and are modified by gut bacteria could reveal previously unknown metabolic pathways and biological effects. nih.gov

Another critical direction is the development of more sophisticated, integrated models. This involves combining in silico predictions with data from in vitro systems and "omics" technologies to create a multi-scale understanding of a metabolite's fate. This approach would track the compound from its initial absorption and distribution, through its primary biotransformation (e.g., conjugation with glutathione (B108866) and processing to N-acetylcysteine), to its secondary effects on the metabolome and proteome of various tissues.

Ultimately, the goal is to move from a static view of a single metabolite to a dynamic understanding of its interactions within a complex biological system over time. This will be essential for fully characterizing the biochemical legacy of persistent pollutants and their myriad metabolites.

Q & A

Q. What strategies resolve discrepancies in bioactivity between enantiomeric forms, if applicable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.